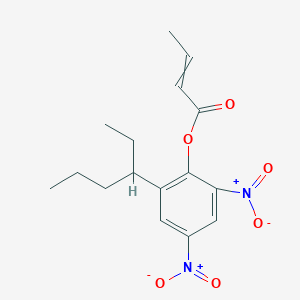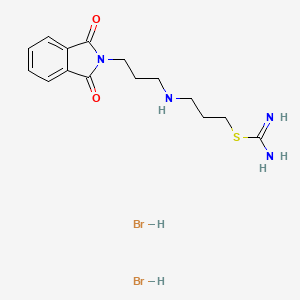
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amidinothio group, a phthalimide moiety, and a dihydrobromide hydrate form, which collectively contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate typically involves multiple steps, starting with the preparation of the phthalimide core. One common method is the dehydrative condensation of phthalic anhydride with primary amines at high temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amidinothio group and phthalimide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, potassium phthalimide.
Reaction Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce various amine derivatives .
科学研究应用
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The amidinothio group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The phthalimide moiety can also play a role in modulating biological activity through its interactions with cellular components .
相似化合物的比较
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar in structure but with a hydroxy group instead of an amidinothio group.
N-(2-Bromoethyl)phthalimide: Contains a bromoethyl group, differing in reactivity and applications.
N-(3-Chloro-2-hydroxypropyl)phthalimide: Features a chloro and hydroxy group, offering different chemical properties.
Uniqueness
The presence of the amidinothio group, in particular, provides unique opportunities for biochemical interactions and therapeutic applications .
属性
CAS 编号 |
31786-72-8 |
|---|---|
分子式 |
C15H22Br2N4O2S |
分子量 |
482.2 g/mol |
IUPAC 名称 |
3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H20N4O2S.2BrH/c16-15(17)22-10-4-8-18-7-3-9-19-13(20)11-5-1-2-6-12(11)14(19)21;;/h1-2,5-6,18H,3-4,7-10H2,(H3,16,17);2*1H |
InChI 键 |
VZXNJGIYNVPKMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCSC(=N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
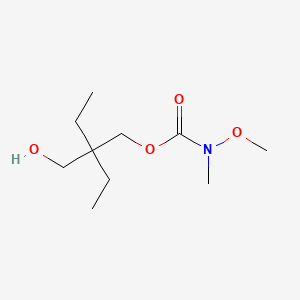
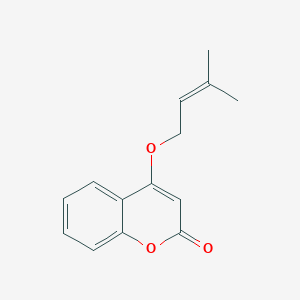
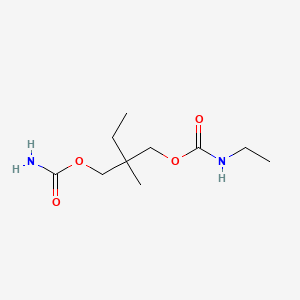
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
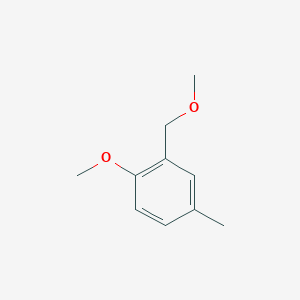
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
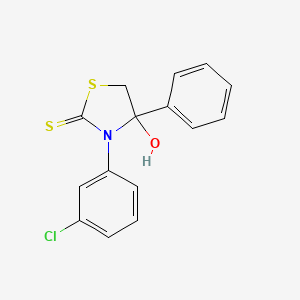
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
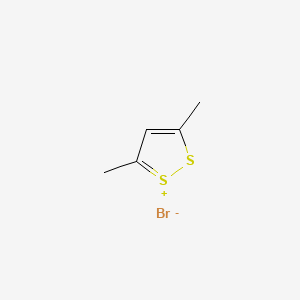
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)


